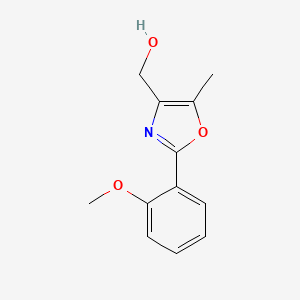
1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde
Übersicht
Beschreibung
“1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and a benzyl group, which is an aromatic ring with a single carbon extension .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that “1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde” would have a benzene ring attached to an imidazole ring via a single carbon atom .
Wissenschaftliche Forschungsanwendungen
Enzymatic Degradation of Pollutants
Research has demonstrated the utility of enzymes, in the presence of redox mediators, for the degradation of recalcitrant organic pollutants in wastewater. This enzymatic approach enhances the efficiency of pollutant degradation, offering a potential application for similar compounds in environmental remediation efforts (Husain & Husain, 2007).
Advanced Materials and Sensing
Transition-metal-based Zeolite Imidazolate Frameworks (ZIFs) have been synthesized through electrospinning, showing promise in various applications, including sensing, due to their unique physicochemical properties. This suggests potential research applications for similar imidazole derivatives in the development of novel materials and sensors (Sankar et al., 2019).
Corrosion Inhibition
Imidazoline and its derivatives, structurally related to imidazoles, are recognized for their effectiveness as corrosion inhibitors, highlighting their potential in protecting metals against corrosion in various industrial applications. This suggests that similar compounds could be explored for their corrosion inhibitory properties (Sriplai & Sombatmankhong, 2023).
Antioxidant Activity
The synthesis and evaluation of compounds for antioxidant activities have been a significant area of research. Studies involving the synthesis of various derivatives, including isoxazolone and imidazole derivatives, suggest that compounds with similar structures could be potent antioxidants, offering applications in food preservation, pharmaceuticals, and material science (Laroum et al., 2019).
Environmental Sensing and Remediation
Imidazole derivatives, given their varied chemical functionalities, offer potential in environmental sensing and remediation, particularly in the detection and degradation of pollutants. This aligns with research exploring the applications of enzymes and redox mediators in the treatment of wastewater and polluted environments, suggesting a broad spectrum of applications for similar compounds (Husain, 2006).
Eigenschaften
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-1-8(2-10(13)3-9)5-15-7-14-4-11(15)6-16/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLHTYHIHMJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorobenzyl)-1H-imidazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




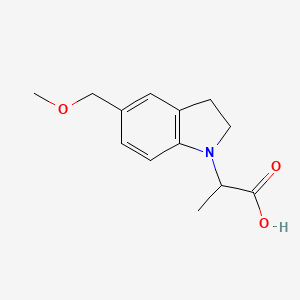
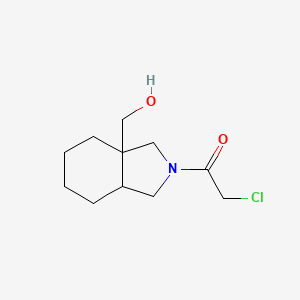

![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)

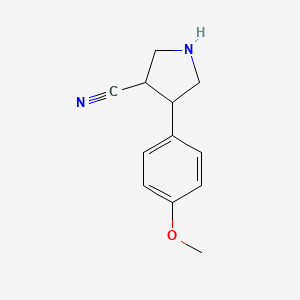
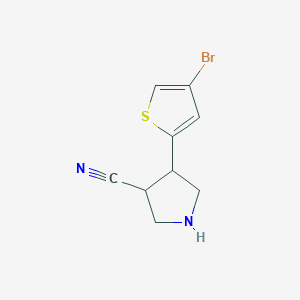
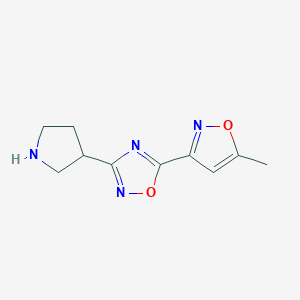
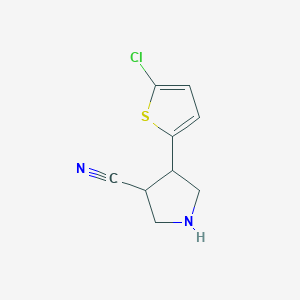
![5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478543.png)
![4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478545.png)
![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
